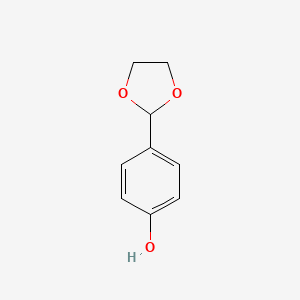
4-(1,3-dioxolan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-dioxolan-2-yl)phenol is an organic compound characterized by a phenol group attached to a 1,3-dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions: 4-(1,3-dioxolan-2-yl)phenol can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for this compound often involve similar acetalization processes but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4-(1,3-dioxolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: It can participate in nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution.
Reduction: LiAlH4 in dry ether.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols or ethers.
科学的研究の応用
4-(1,3-dioxolan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
作用機序
The mechanism of action of 4-(1,3-dioxolan-2-yl)phenol involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, its phenolic group can participate in hydrogen bonding and electron donation, influencing enzyme activity and receptor binding . The dioxolane ring can also stabilize reactive intermediates, enhancing the compound’s reactivity in certain chemical reactions .
類似化合物との比較
1,3-Dioxane: Similar in structure but with a six-membered ring instead of a five-membered ring.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, often used as a solvent.
Uniqueness: 4-(1,3-dioxolan-2-yl)phenol is unique due to its combination of a phenol group and a 1,3-dioxolane ring, providing distinct chemical properties and reactivity compared to other similar compounds .
特性
CAS番号 |
23639-82-9 |
|---|---|
分子式 |
C9H10O3 |
分子量 |
166.17 g/mol |
IUPAC名 |
4-(1,3-dioxolan-2-yl)phenol |
InChI |
InChI=1S/C9H10O3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9-10H,5-6H2 |
InChIキー |
PZRQGGWYPVFVCJ-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















